molecular formula C10H10FNO B11792717 (S)-4-(3-Fluorophenyl)pyrrolidin-2-one

(S)-4-(3-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B11792717
M. Wt: 179.19 g/mol
InChI Key: RAATVVLZQPDIED-MRVPVSSYSA-N
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Description

(S)-4-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10FNO It is a derivative of pyrrolidinone, where a fluorophenyl group is attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Fluorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-4-(3-Fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)pyrrolidin-2-one
  • 5-(3-Fluorophenyl)pyrrolidin-2-one

Uniqueness

(S)-4-(3-Fluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the position of the fluorophenyl group on the pyrrolidinone ring. This unique structure can result in different chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4S)-4-(3-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1

InChI Key

RAATVVLZQPDIED-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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